1-(2-Aminophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(2-Aminophenyl)-2,2,2-trifluoroethanol is an organic compound that features a trifluoromethyl group attached to an ethanol backbone, with an aminophenyl substituent
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other aminophenyl compounds The compound may bind to its targets, leading to changes in their function or activity
Biochemical Pathways
It’s possible that the compound could influence various biochemical pathways based on its structural similarity to other aminophenyl compounds . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Based on its structural similarity to other aminophenyl compounds, it’s plausible that the compound could exert various effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
Its structural similarity to 2-aminophenyl compounds suggests that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, electrostatic interactions, or hydrophobic effects.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on related compounds suggest that dosage can significantly influence the observed effects .
Metabolic Pathways
The metabolic pathways involving 1-(2-Aminophenyl)-2,2,2-trifluoroethanol are not well-characterized. Related compounds are known to be involved in various metabolic pathways, including interactions with enzymes and cofactors .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Related compounds have been found in various subcellular compartments, suggesting that this compound may also have specific subcellular localizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2-aminophenol with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetaldehyde and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1-(2-Aminophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminophenyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Aminophenol: A precursor
Properties
IUPAC Name |
1-(2-aminophenyl)-2,2,2-trifluoroethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYKEXQUMCFNCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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